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Compound of Interest

Compound Name: Benzofuran

Cat. No.: B130515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

unsubstituted benzofuran, a foundational heterocyclic motif in numerous pharmacologically

active compounds. The following sections detail the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering a baseline

for the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzofuran.

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of the

hydrogen atoms in benzofuran.

Table 1: ¹H NMR Spectroscopic Data for Unsubstituted Benzofuran
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.52 d 2.2

H-3 6.66 d 2.2

H-4 7.49 d 7.8

H-5 7.19 t 7.5

H-6 7.25 t 7.8

H-7 7.42 d 8.1

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Unsubstituted Benzofuran

Carbon Chemical Shift (δ, ppm)

C-2 144.9

C-3 106.6

C-3a 127.5

C-4 121.4

C-5 122.8

C-6 124.2

C-7 111.4

C-7a 154.9

Data obtained in CDCl₃.[1][2]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Unsubstituted Benzofuran

Wavenumber (cm⁻¹) Intensity Assignment

3120 Weak C-H stretching (aromatic)

1620 Medium C=C stretching (aromatic)

1255 Strong C-O-C stretching (asymmetric)

1175 Medium In-plane C-H bending

745 Strong Out-of-plane C-H bending

Data represents typical values and may vary based on the sampling method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For unsubstituted benzofuran, the molecular formula is C₈H₆O and the

molecular weight is approximately 118.13 g/mol .[3]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Unsubstituted

Benzofuran

m/z Relative Intensity (%) Possible Fragment

118 100 [M]⁺ (Molecular Ion)

90 25 [M - CO]⁺

89 50 [M - CHO]⁺

63 15 [C₅H₃]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

unsubstituted benzofuran.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified benzofuran in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).[4]

Ensure the sample is fully dissolved.

Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

The spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a

good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is

typically required.[4]

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).[6]

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: A thin film of liquid benzofuran can be placed between two salt plates (e.g.,

NaCl or KBr).

Solution: Prepare a dilute solution of benzofuran in a suitable solvent (e.g., CCl₄) and place

it in a liquid cell.
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Instrumentation and Data Acquisition:

An FTIR spectrometer is used to record the spectrum.

A background spectrum of the salt plates or the solvent is recorded first.

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

The background is automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction:

The sample is typically introduced via a gas chromatograph (GC-MS) for separation and

purification before entering the mass spectrometer.

Instrumentation and Data Acquisition:

An electron ionization (EI) source is commonly used with an ionization energy of 70 eV.[6]

The mass analyzer (e.g., quadrupole, ion trap) is scanned over a suitable mass range (e.g.,

m/z 40-200).

The resulting mass spectrum plots the relative abundance of ions against their mass-to-

charge ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like unsubstituted benzofuran.
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General Workflow for Spectroscopic Analysis of Benzofuran
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Caption: General workflow for the spectroscopic analysis of benzofuran.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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